1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a cyanophenoxy group
Preparation Methods
The synthesis of 1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of dihalocarbenes with olefins, followed by an intramolecular rearrangement.
Nitrile Formation:
Carboxylation: The final step involves the carboxylation of the cyclopropane ring to introduce the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes . The cyanophenoxy group can interact with specific proteins, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-(3-Cyanophenoxy)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid: Differing only in the position of the cyanophenoxy group, this compound may exhibit different reactivity and biological activity.
1-Phenyl-1-cyclopropanecarboxylic acid: Lacks the cyanophenoxy group, leading to different chemical properties and applications.
Cyclopropane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in certain conditions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-(3-cyanophenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c12-7-8-2-1-3-9(6-8)15-11(4-5-11)10(13)14/h1-3,6H,4-5H2,(H,13,14) |
InChI Key |
KYYFJBXPLAVSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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